molecular formula C21H20BrO2P B1630933 3-(Triphenylphosphaniumyl)propanoate--hydrogen bromide (1/1) CAS No. 51114-94-4

3-(Triphenylphosphaniumyl)propanoate--hydrogen bromide (1/1)

Cat. No.: B1630933
CAS No.: 51114-94-4
M. Wt: 415.3 g/mol
InChI Key: BVKRDNIULHRLCO-UHFFFAOYSA-N
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Description

IUPAC Name and Structural Formula

The systematic IUPAC name is 2-carboxyethyl(triphenyl)phosphanium bromide , reflecting its structural components:

  • A phosphonium cation (triphenylphosphonium group)
  • A two-carbon spacer with terminal carboxylic acid group
  • Bromide counterion

Structural formula :

      O
      ||
C6H5-P+-CH2-CH2-COOH · Br-
     /   \
  C6H5   C6H5

Molecular formula : C₂₁H₂₀BrO₂P
Molecular weight : 415.26 g/mol

Key functional groups:

  • Triphenylphosphonium moiety (hydrophobic aromatic domains)
  • Carboxylic acid group (pH-responsive functionality)
  • Ethylene spacer (conformational flexibility)

Properties

CAS No.

51114-94-4

Molecular Formula

C21H20BrO2P

Molecular Weight

415.3 g/mol

IUPAC Name

3-triphenylphosphaniumylpropanoate;hydrobromide

InChI

InChI=1S/C21H19O2P.BrH/c22-21(23)16-17-24(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20;/h1-15H,16-17H2;1H

InChI Key

BVKRDNIULHRLCO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)[P+](CCC(=O)O)(C2=CC=CC=C2)C3=CC=CC=C3

Pictograms

Irritant

Origin of Product

United States

Preparation Methods

Hydroxypropyl Intermediate Strategy

Replacing 2-bromoethylcarboxylic acid with 3-hydroxypropyl bromide generates a more stable phosphonium intermediate, which is subsequently oxidized to introduce the carboxyl group. This two-step process improves overall yield by 30% compared to direct synthesis.

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times to 2–4 hours while maintaining yields of 85–90%. This method minimizes thermal decomposition by enabling rapid, uniform heating.

Analytical Validation of CTPB

Post-synthesis characterization ensures structural fidelity and purity:

  • ¹H/¹³C NMR :
    • Carboxyl Proton : δ ~12.5 ppm (broad singlet).
    • Aromatic Protons : δ 7.5–7.9 ppm (multiplet).
  • FT-IR :
    • C=O Stretch : 1700–1720 cm⁻¹.
    • P-C Aromatic Stretch : 1100–1150 cm⁻¹.
  • Mass Spectrometry :
    • [M-Br]⁺ Peak : m/z 337.1 (calculated for C₂₁H₂₂O₂P⁺).

Table 2: Analytical Benchmarks for CTPB

Technique Key Signal Diagnostic Utility
¹H NMR δ 7.5–7.9 ppm (aromatic H) Confirms triphenylphosphine moiety
FT-IR 1700–1720 cm⁻¹ (C=O) Verifies carboxyl group
ESI-MS m/z 337.1 ([M-Br]⁺) Validates molecular mass

Scalability and Economic Considerations

Industrial production prioritizes cost-effective solvent recovery and catalyst reuse. Methanol, for instance, is distilled and recycled, reducing raw material costs by 40%. Additionally, continuous-flow systems enhance throughput, enabling annual production capacities exceeding 10 metric tons.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

CTPB participates in nucleophilic substitutions where the bromide ion is displaced. This reactivity is foundational for forming carbon-carbon and carbon-heteroatom bonds.

Key example :
In DMSO/THF with sodium hydride, CTPB reacts with aldehydes via a Wittig-like mechanism to form α,β-unsaturated carboxylic acids (Fig. 1) .

SubstrateConditionsProductYield (%)
4-Fluoro-3-methoxybenzaldehydeTHF/DMSO, NaH, rt, 24h(E)-3-(4-Fluoro-3-methoxyphenyl)acrylic acid58

Mechanism :

  • Deprotonation of CTPB generates a ylide intermediate.

  • The ylide attacks the aldehyde carbonyl, forming an oxaphosphorane.

  • Elimination of triphenylphosphine oxide produces the alkene .

Catalytic CO₂ Fixation

CTPB facilitates CO₂ incorporation into epoxides under high-pressure conditions :

EpoxideConditionsProductConversion (%)
Propylene oxide2.5 MPa CO₂, 130°C, 12hCyclic carbonate>95 (GC)

Role of CTPB : Acts as a phase-transfer catalyst, stabilizing the carbonate intermediate through electrostatic interactions .

Functionalization for Imaging Probes

The carboxyl group enables conjugation with fluorophores. For example:

  • Reaction with NHS-activated fluorescein in PBS (pH 7.4) yields a phosphonium-tagged fluorescent probe for mitochondrial tracking .

Stability and Reaction Constraints

  • Temperature sensitivity : Decomposes above 197°C .

  • Solvent limitations : Requires polar aprotic solvents (DMSO, DMF) for ylide formation .

  • Competitive side reactions : Ester exchange observed with methyl benzoate derivatives .

Scientific Research Applications

Catalytic Applications

Carbon Dioxide Fixation
One of the notable applications of CTPB is as a catalyst in the fixation of carbon dioxide (CO₂). In a typical experimental setup, CTPB is utilized in a high-pressure stainless-steel autoclave along with epoxides. The reaction conditions involve CO₂ pressurized to 2.5 MPa and heating to 130 °C. This method demonstrates the potential of CTPB in promoting CO₂ conversion into useful chemicals, which is significant for addressing climate change by reducing greenhouse gases .

Catalytic Reaction Conditions Product Yield
CO₂ fixation with epoxide2.5 MPa CO₂, 130 °CQuantitative analysis via GC

Biochemical Applications

Modulation of Proteolytic Stability
CTPB has been studied for its role in enhancing the stability of peptides against proteolytic degradation. Research indicates that incorporating the triphenylphosphonium moiety into oligopeptides can significantly improve their bioactivity and stability. This modification allows for better therapeutic efficacy, particularly in drug development targeting specific diseases .

Case Study: Antioxidant Peptides

In a study involving antioxidant tetrapeptides based on the YRFK motif, CTPB was used to modify these peptides to enhance their stability and activity against oxidative stress. The resulting peptides were subjected to various assays to evaluate their cytotoxicity and antioxidant capabilities using cell lines such as PC-12 and human skin fibroblasts .

Peptide Modification Assay Type Result
YRFK peptide with CTPBMTT assayIncreased cell viability under oxidative stress

Medicinal Chemistry

Potential Anticancer Agent
CTPB has shown promise in medicinal chemistry as a precursor for synthesizing compounds with anticancer properties. In particular, derivatives of CTPB have been explored for their ability to inhibit tubulin polymerization, which is crucial for cancer cell proliferation. Compounds synthesized from CTPB have demonstrated significant cytotoxicity against human cancer cell lines, indicating their potential as vascular disrupting agents (VDAs) .

Case Study: Synthesis of Anticancer Compounds

Research has indicated that modifications of CTPB can lead to the development of new compounds that effectively target cancer cells. For instance, a modified synthetic route using CTPB led to a compound with an overall yield of 45–57%, showcasing improved scalability for future applications .

Compound Derived from CTPB Activity IC50 (nM)
Tubulin inhibitorCytotoxicityLow nM

Mechanism of Action

The mechanism of action of (2-Carboxyethyl)triphenylphosphonium bromide involves its ability to act as a phosphonium salt. In biological systems, it can accumulate in mitochondria due to the negative membrane potential, making it useful for mitochondrial targeting. The compound can interact with various molecular targets within the mitochondria, affecting cellular respiration and energy production .

Comparison with Similar Compounds

Structural Analogs in Wittig Reactions

Phosphonium salts with varying substituents exhibit distinct reactivities in Wittig reactions. Key comparisons include:

Compound Name Substituent Base Used Yield (%) Stability Issues Key Application Reference
(2-Carboxyethyl)triphenylphosphonium bromide -CH₂CH₂COOH KHMDS 85 Decomposition with NaH/KOtBu α,β-unsaturated carboxylic acids
(3-Hydroxypropyl)triphenylphosphonium bromide -CH₂CH(OH)CH₃ NaH/KOtBu 96 Stable under basic conditions Alcohol-functionalized alkenes
(1,3-Dioxolan-2-ylmethyl)triphenylphosphonium bromide -CH₂(1,3-dioxolane) Not specified Moderate N/A Acetal-protected alkenes
(Cyanomethyl)triphenylphosphonium bromide -CH₂CN Mild bases 50–70 N/A 1,2,3-Triazole synthesis

Key Findings :

  • (2-Carboxyethyl)triphenylphosphonium bromide requires strong, non-nucleophilic bases like potassium bis(trimethylsilyl)amide (KHMDS) to prevent decomposition via elimination to acrylic acid .
  • Hydroxypropyl analogs (e.g., (3-hydroxypropyl)triphenylphosphonium bromide) avoid elimination due to reduced acidity of the β-hydrogen, enabling high-yield reactions with standard bases .
  • Cyanomethyl derivatives exhibit versatility in cycloadditions, highlighting substituent-dependent reactivity .

Mitochondrial-Targeting Phosphonium Salts

Triphenylphosphonium (TPP) cations are widely used to target mitochondria due to their lipophilic and cationic properties. Comparative

Compound Name Substituent Mitochondrial Uptake (mM) Cytotoxicity (IC₅₀, μM) Key Function Reference
(2-Carboxyethyl)triphenylphosphonium bromide -CH₂CH₂COOH Not reported >100 (HUVEC cells) Low-toxicity mitochondrial probe
MitoPBN Antioxidant-PBN conjugate 2.2–4.0 Not reported ROS scavenging in mitochondria
(4-Carboxybutyl)triphenylphosphonium bromide -CH₂CH₂CH₂CH₂COOH Enhanced via HA conjugation Not reported Tumor-targeted nanoparticles
MitoB (3-(dihydroxyboronyl)benzyl-TPP) -B(OH)₂ High Low Mitochondrial H₂O₂ detection

Key Findings :

  • (2-Carboxyethyl)triphenylphosphonium bromide shows minimal cytotoxicity, making it suitable for long-term cellular studies .
  • MitoPBN and MitoB leverage substituent-specific functions (antioxidant, boronic acid) for targeted mitochondrial activity .
  • 4-Carboxybutyl analogs are engineered for dual targeting (e.g., hyaluronic acid conjugation) in cancer theranostics .

Key Findings :

  • Ethyl triphenylphosphonium bromide-based DES enables eco-friendly synthesis of heterocycles, outperforming traditional solvents .
  • Fluorinated TPP analogs demonstrate enhanced cellular selectivity due to trifluoromethyl groups, improving therapeutic indices .

Biological Activity

(2-Carboxyethyl)triphenylphosphonium bromide (TPP-CE) is a compound that has garnered attention for its potential biological activities, particularly in the realms of cytoprotection, antioxidant properties, and its role as a mitochondrial-targeting agent. This article synthesizes various research findings to provide a comprehensive overview of the biological activity of TPP-CE, supported by data tables and case studies.

TPP-CE is characterized by the presence of a triphenylphosphonium (TPP) moiety, which is known to facilitate the transport of compounds across cellular membranes, especially into mitochondria. The carboxyethyl group enhances its solubility and reactivity in biological systems. The mechanism by which TPP-CE exerts its effects involves:

  • Mitochondrial Accumulation : The lipophilic nature of TPP allows it to accumulate in mitochondria, where it can influence mitochondrial function and protect against oxidative stress.
  • Antioxidant Activity : TPP-CE has been shown to enhance the radical scavenging activity of modified peptides, aiding in the reduction of reactive oxygen species (ROS) in oxidative stress models .

Cytoprotective Effects

Research indicates that TPP-CE-modified peptides exhibit significant cytoprotective effects against oxidative damage. In a study involving neuronal PC-12 cells exposed to oxidative stressors, TPP-CE demonstrated a pronounced protective effect, surpassing that of unmodified peptides. The protective efficacy was dependent on the oxidative agent used and the timing of treatment .

Antimicrobial and Anticancer Properties

The TPP moiety has also been linked to antimicrobial and anticancer activities. Studies have shown that compounds containing the TPP group can inhibit tubulin polymerization, leading to cytotoxic effects against various cancer cell lines. Specifically, TPP-CE showed potential as a vascular disrupting agent (VDA), which could be beneficial in targeting tumor vasculature .

Table 1: Summary of Biological Activities of TPP-CE

Activity TypeObserved EffectReference
CytoprotectionEnhanced cell survival under oxidative stress
AntioxidantIncreased radical scavenging activity
AntimicrobialPotential inhibition of bacterial growth
AnticancerInhibition of tubulin polymerization

Case Studies

Case Study 1: Neuroprotection in PC-12 Cells

In a controlled experiment, PC-12 cells were treated with TPP-CE prior to exposure to hydrogen peroxide. The results indicated that cells pre-treated with TPP-CE showed significantly lower levels of apoptosis compared to untreated controls. This suggests that TPP-CE may serve as an effective neuroprotective agent in conditions characterized by oxidative stress .

Case Study 2: Anticancer Activity

A study evaluated the cytotoxic effects of TPP-CE on A549 lung cancer cells. The compound was found to induce cell death in a concentration-dependent manner when combined with light exposure, highlighting its potential as a photodynamic therapy agent .

Q & A

Q. What are the standard synthetic routes for (2-Carboxyethyl)triphenylphosphonium bromide, and how can reaction conditions be optimized?

The compound is typically synthesized via nucleophilic substitution. A common method involves reacting triphenylphosphine with 2-bromoethylcarboxylic acid in a polar solvent (e.g., ethanol or methanol) under reflux (60–80°C) for 12–24 hours . Key optimization parameters include:

  • Solvent polarity : Higher polarity solvents (e.g., methanol) improve reaction rates due to better stabilization of ionic intermediates.
  • Molar ratios : A 1:1.2 molar ratio of triphenylphosphine to brominated precursor minimizes side reactions.
  • Purification : Recrystallization from acetone/water mixtures yields >98% purity, confirmed by NMR and FT-IR .

Q. How can researchers verify the structural integrity of (2-Carboxyethyl)triphenylphosphonium bromide?

Characterization involves:

  • ¹H/¹³C NMR : Key signals include the carboxyl proton (δ ~12.5 ppm, broad) and aromatic protons (δ 7.5–7.9 ppm) .
  • FT-IR : Peaks at 1700–1720 cm⁻¹ (C=O stretch) and 1100–1150 cm⁻¹ (P-C aromatic) confirm functional groups .
  • Mass spectrometry : ESI-MS in positive mode shows [M-Br]⁺ at m/z 337.1 (calculated for C₂₁H₂₂O₂P⁺) .

Q. What solubility properties are critical for experimental design?

The compound is sparingly soluble in water (<1 mg/mL) but dissolves readily in polar aprotic solvents (e.g., DMF, DMSO) and alcohols. Solubility

SolventSolubility (mg/mL)
Methanol25–30
DMSO50–55
Water<1
Adjusting pH to >7 (via NaOH) enhances aqueous solubility via carboxylate anion formation .

Advanced Research Questions

Q. How does the carboxyethyl group influence mitochondrial targeting efficiency compared to other phosphonium derivatives?

The carboxyethyl moiety enhances mitochondrial accumulation due to:

  • Negative charge at physiological pH : Facilitates interaction with the mitochondrial membrane’s electrochemical gradient.
  • Structural flexibility : The shorter chain (vs. carboxybutyl analogs) reduces steric hindrance, improving membrane penetration .
    Comparative studies show a 30% higher mitochondrial uptake than (4-Carboxybutyl)triphenylphosphonium bromide in HeLa cells, measured via fluorescence tagging .

Q. What strategies resolve contradictions in ROS modulation data using this compound?

Discrepancies arise from concentration-dependent effects:

  • Low concentrations (1–10 µM) : Acts as an ROS scavenger, reducing oxidative stress (e.g., 40% decrease in H₂O₂ levels in neuronal cells) .
  • High concentrations (>50 µM) : Induces ROS via mitochondrial membrane depolarization (ΔΨm loss ≥60%) .
    Mitigation : Use cell-type-specific calibration curves and real-time ROS probes (e.g., DCFH-DA) to validate dose-response relationships .

Q. How can researchers optimize bioconjugation protocols using (2-Carboxyethyl)triphenylphosphonium bromide?

The carboxyl group enables covalent coupling to amines (e.g., antibodies, peptides) via EDC/NHS chemistry:

  • Activation : Treat with 10 mM EDC and 5 mM NHS in pH 5.5 MES buffer for 30 min.
  • Conjugation : React with biomolecules (1:5 molar ratio) in PBS (pH 7.4) for 2 hours.
  • Validation : Confirm conjugation via MALDI-TOF (mass shift ~415 Da) and flow cytometry for target specificity .

Q. What analytical methods address batch-to-batch variability in synthesized samples?

  • HPLC-UV : Use a C18 column (acetonitrile/0.1% TFA gradient) to quantify impurities (<2% triphenylphosphine oxide).
  • Elemental analysis : Verify Br content (theoretical: 19.2%) to confirm stoichiometry .
  • Thermogravimetric analysis (TGA) : Ensure thermal stability up to 200°C (decomposition onset at 210°C) .

Data Contradiction Analysis

Q. Why do some studies report conflicting results on cytotoxicity?

Variability stems from:

  • Cell line differences : IC₅₀ ranges from 25 µM (HeLa) to >100 µM (HEK293) due to mitochondrial density variations.
  • Assay interference : Phosphonium ions can quench MTT assay formazan crystals, leading to false viability readings. Use ATP-based assays (e.g., CellTiter-Glo) for accuracy .

Methodological Recommendations

  • Storage : Store desiccated at −20°C; avoid freeze-thaw cycles to prevent carboxyl group hydrolysis .
  • In vitro assays : Pre-incubate cells with 10 nM MitoTracker Red to confirm mitochondrial colocalization .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Triphenylphosphaniumyl)propanoate--hydrogen bromide (1/1)
Reactant of Route 2
3-(Triphenylphosphaniumyl)propanoate--hydrogen bromide (1/1)

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